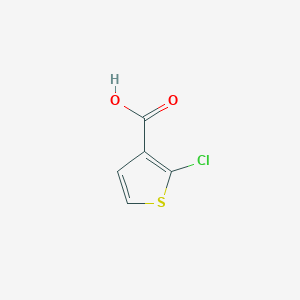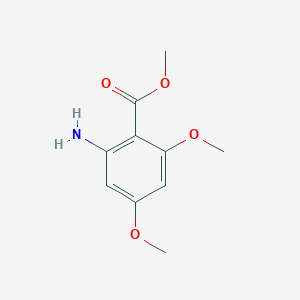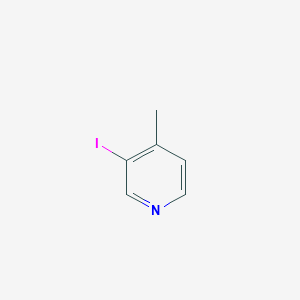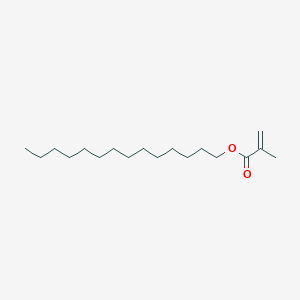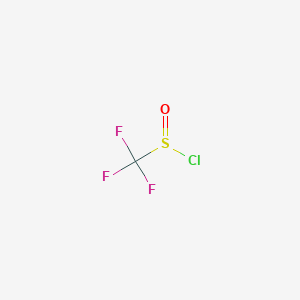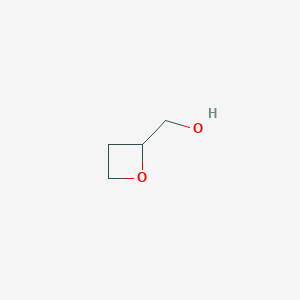
5-Bromonicotinic acid
Vue d'ensemble
Description
5-Bromonicotinic acid, also known as 5-bromo-3-pyridinecarboxylic acid, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light brown powder and has a molecular formula of C6H4BrNO2 .
Synthesis Analysis
The acid is recrystallised from H2O and then from EtOH using charcoal. The amide has m 219-219.5o (from aqueous EtOH), and the methyl ester, prepared by addition of ethereal diazomethane, can be purified by sublimation in a vacuum and has m 98-99o .
Molecular Structure Analysis
The molecular structure of 5-Bromonicotinic acid is C6H4BrNO2 . It has a molecular weight of 202.01 g/mol .
Chemical Reactions Analysis
5-Bromonicotinic acid could be used as a starting material to synthesize 3-guanidinomethyl-5-iodopyridine .
Physical And Chemical Properties Analysis
5-Bromonicotinic acid has a density of 1.8±0.1 g/cm3, a boiling point of 328.5±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 39.0±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 111.4±3.0 cm3 .
Applications De Recherche Scientifique
Coordination Chemistry and Material Science
5-Bromonicotinic acid is used to synthesize multifunctional coordination compounds with lanthanide ions like Dy, Tb, Yb, and Nd . These compounds exhibit diverse structures and dimensionalities, leading to interesting magnetic and luminescence properties. They are potential candidates for luminescence materials with biomedical applications due to their non-cytotoxic nature in both cancer and non-cancer cells .
Organic Synthesis
In organic chemistry, 5-Bromonicotinic acid serves as a precursor for the synthesis of more complex molecules. It has been utilized in the synthesis of 3-guanidinomethyl-5-iodopyridine, showcasing its versatility in creating diverse organic compounds .
Analytical Chemistry
This compound is also an analytical standard used for drug analysis. Its well-defined structure and properties make it suitable for use as a reference material in chromatography and spectroscopy to ensure accurate measurement of other substances .
Cancer Research
The anti-cancer properties of coordination compounds derived from 5-Bromonicotinic acid are of significant interest. Research indicates that these compounds can be investigated further for their potential use in cancer treatment, given their absence of cytotoxicity in cell lines .
Luminescence Studies
The luminescent properties of 5-Bromonicotinic acid-based materials make them suitable for studies in the field of luminescence. They can be used to explore new ways of detecting and measuring biological and chemical processes .
Mécanisme D'action
Target of Action
It’s known that this compound is used as a starting material to synthesize other compounds, such as 3-guanidinomethyl-5-iodopyridine , and to prepare multifunctional coordination compounds with different lanthanide (III) ions (Dy, Tb, Yb, and Nd) .
Mode of Action
It’s known that it can interact with various biological materials and organic compounds for life science-related research .
Biochemical Pathways
It’s known that it can be used as a biochemical reagent in life science-related research .
Result of Action
It’s known that it can be used to prepare multifunctional coordination compounds with different lanthanide (iii) ions (dy, tb, yb, and nd), which show interesting magnetic and luminescence properties, as well as a complete absence of cytotoxicity both in cancer and non-cancer caco-2 cells .
Action Environment
It’s known that it should be stored in a dry, cool, and well-ventilated place .
Safety and Hazards
5-Bromonicotinic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, contact with skin, eyes or clothing, ingestion, and inhalation. It should be stored in a dry, cool, and well-ventilated place with the container kept tightly closed .
Orientations Futures
5-Bromonicotinic acid has been used in the synthesis of novel multifunctional coordination compounds based on lanthanide ions (Dy, Tb, Yb, and Nd). These materials possess different structures and dimensionalities and show interesting magnetic and luminescence properties, as well as a complete absence of cytotoxicity both in cancer and non-cancer Caco-2 cells . This makes these new compounds excellent candidates to be further investigated in the field of luminescence materials with biomedical applications .
Propriétés
IUPAC Name |
5-bromopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIUCPGDKPXSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
| Record name | 5-bromonicotinic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70174944 | |
| Record name | 5-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonicotinic acid | |
CAS RN |
20826-04-4 | |
| Record name | 5-Bromonicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20826-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromonicotinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020826044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20826-04-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70174944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.044 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Bromonicotinic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZDB972TSH7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The molecular formula of 5-bromonicotinic acid is C6H4BrNO2, and its molecular weight is 202.02 g/mol. [, ]
A: Researchers have used a variety of spectroscopic techniques to characterize 5-bromonicotinic acid, including IR, 1H NMR, 13C NMR, and 119Sn NMR spectroscopy. [, , ] Mass spectrometry and UV spectroscopy have also been employed to confirm structure and purity. []
A: 5-Bromonicotinic acid can exist in various crystalline forms. For example, a study identified a unique head-to-head acid-acid hydrogen bond motif generating centrosymmetric dimers in one of its crystal structures. These dimers are further connected into antiparallel ribbons by C–H⋯O and C–H⋯N hydrogen bonds. []
A: Studies have shown that the solvent used in the synthesis of Cd(II) coordination frameworks with 5-bromonicotinic acid plays a crucial role in directing the final structure. Different solvent mixtures can lead to the formation of distinct 1D, 2D, or 3D structures, including supramolecular isomers and pseudo-polymorphs. []
A: BF3.Et2O acts as a catalyst in the Michaelis-Arbuzov reaction, facilitating the formation of benzyl/arylphosphonates from 5-bromonicotinic acid and various trialkyl phosphites. []
A: Studies on radioiodinated nicotine analogs derived from 5-bromonicotinic acid demonstrate the impact of substituent modifications on biodistribution. Specifically, altering the amine substituent at the 3-position of the pyridine ring influences brain and adrenal gland uptake in rats. []
A: Researchers observed that using LTMP vs. LDA for lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine resulted in unusual C-2 and C-4 regioselectivity. This selectivity is significant for accessing different substitution patterns on the nicotinic acid core, enabling exploration of diverse chemical space for SAR studies. []
A: While the provided research does not explicitly mention strategies for 5-bromonicotinic acid, formulation approaches like forming salts or complexes with improved solubility profiles are common strategies in medicinal chemistry to enhance drug-like properties. []
A: Several analytical techniques have been employed, including HPLC for separation and determination of 5-bromonicotinic acid and its ethyl ester. [] Researchers have also utilized single-crystal and powder X-ray diffraction for structural characterization of 5-bromonicotinic acid and its complexes. [, ]
A: Yes, several studies highlight biological activities associated with 5-bromonicotinic acid derivatives. Notably, quaternary ammonium salts of 5-bromonicotinic acid exhibited promising cytotoxicity against Artemia salina. Additionally, certain derivatives showed antibacterial activity against both Gram-positive and Gram-negative bacteria. []
ANone: Although specific toxicological data is limited within the provided research, it's crucial to acknowledge that 5-bromonicotinic acid serves as a precursor for various derivatives. Therefore, thorough toxicological evaluations are essential for each newly synthesized compound.
A: The development of efficient synthetic routes to 5-bromonicotinic acid and its versatile derivatives, along with the exploration of their diverse applications in areas such as coordination chemistry, medicinal chemistry, and material science represent significant milestones in this field. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

